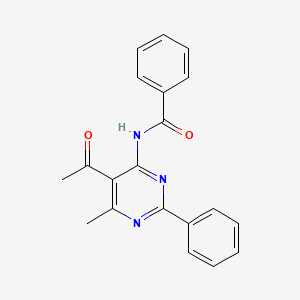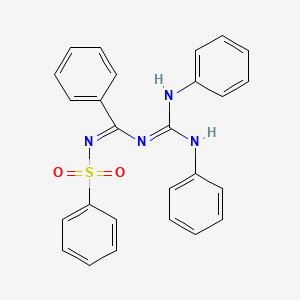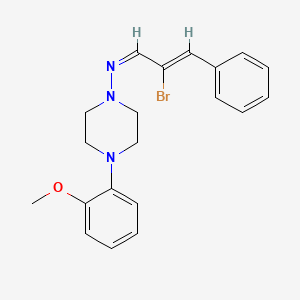
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BRPM, is a small molecule that has been studied for its potential applications in scientific research. BRPM is a piperazine derivative that contains a bromo-substituted styryl group, which gives it unique properties that make it useful for certain types of experiments. In
Applications De Recherche Scientifique
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, this compound has been used as a tool for studying the role of certain ion channels in neuronal signaling. Specifically, this compound has been shown to selectively block the Kv3.1 and Kv3.2 potassium channels, which are involved in regulating the firing rate of neurons. By blocking these channels, this compound can be used to investigate the effects of altered neuronal firing rates on behavior and cognition.
In cancer biology, this compound has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. The mechanism of action of this compound in cancer cells is not fully understood, but it is thought to involve disruption of cellular signaling pathways that are important for cell growth and survival.
Mécanisme D'action
The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets in cells. In neurons, this compound selectively blocks the Kv3.1 and Kv3.2 potassium channels, which are important for regulating the firing rate of neurons. By blocking these channels, this compound can decrease the firing rate of neurons, which can have effects on behavior and cognition. In cancer cells, the mechanism of action of this compound is not fully understood, but it is thought to involve disruption of cellular signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions and cell types being studied. In neurons, this compound has been shown to decrease the firing rate of neurons, which can have effects on behavior and cognition. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. The specific biochemical and physiological effects of this compound in different cell types and experimental conditions are an area of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its selectivity for specific molecular targets, its ability to block potassium channels in neurons, and its potential as an anticancer agent. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound in cancer cells is not fully understood, and its potential side effects on normal cells and tissues are not well characterized.
Orientations Futures
There are several future directions for research on N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of research is the development of more selective and potent analogs of this compound that can be used to investigate the role of potassium channels in neuronal signaling and the potential for this compound as an anticancer agent. Another area of research is the characterization of the biochemical and physiological effects of this compound in different cell types and experimental conditions, which can help to identify potential therapeutic applications for this molecule. Overall, this compound is a promising tool for scientific research that has the potential to advance our understanding of neuronal signaling and cancer biology.
Méthodes De Synthèse
The synthesis of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves several steps, starting with the reaction of 2-bromo-3-phenylacrylonitrile with 2-methoxyphenylamine to form an intermediate product. This intermediate product is then reacted with piperazine to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and the yield and purity of the product can be optimized through careful control of reaction conditions.
Propriétés
IUPAC Name |
(Z,Z)-2-bromo-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O/c1-25-20-10-6-5-9-19(20)23-11-13-24(14-12-23)22-16-18(21)15-17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3/b18-15-,22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCTWJGYKCZRD-BDUZCWTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC(=CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C(=C\C3=CC=CC=C3)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)
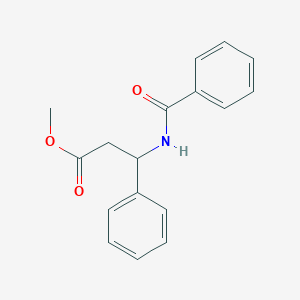
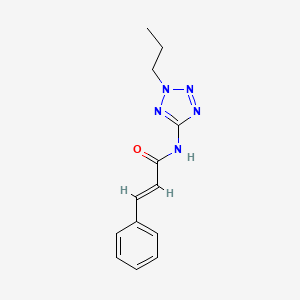
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)


![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)

![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)

